4-Bromo-5-(3-chlorophenyl)-1,3-oxazole
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Overview
Description
4-Bromo-5-(3-chlorophenyl)-1,3-oxazole is a heterocyclic compound that contains both bromine and chlorine substituents on an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with 2-amino-2-bromoacetophenone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-5-(3-chlorophenyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(3-chlorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would vary based on the biological system and the specific derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine
- 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
4-Bromo-5-(3-chlorophenyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts different chemical properties compared to pyrazole derivatives. The presence of both bromine and chlorine atoms also allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
959977-80-1 |
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Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
4-bromo-5-(3-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-9-8(13-5-12-9)6-2-1-3-7(11)4-6/h1-5H |
InChI Key |
IHTPFQZENXUPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=CO2)Br |
Origin of Product |
United States |
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